Tris(hydroxymethyl)urea

Urea-formaldehyde resins Crosslinking density Thermoset polymers

Generic methylolurea mixtures lead to inconsistent crosslink density and unpredictable formaldehyde release. Sourcing purified Tris(hydroxymethyl)urea resolves this by delivering exactly three reactive hydroxymethyl sites per molecule. Key advantages: • Guaranteed tri-functionality ensures maximum branching and network integrity in UF adhesives and molding compounds. • Enables accurate formaldehyde-donor stoichiometry, helping formulators meet E1/CARB Phase 2 emission standards. • Validated anti-caking efficacy at 30-150 g/100 kg urea solids. Available in research and bulk quantities with immediate stock.

Molecular Formula C4H10N2O4
Molecular Weight 150.13 g/mol
CAS No. 13329-70-9
Cat. No. B076592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(hydroxymethyl)urea
CAS13329-70-9
Molecular FormulaC4H10N2O4
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(NC(=O)N(CO)CO)O
InChIInChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10)
InChIKeyXJBNELXWSXDUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(hydroxymethyl)urea Identity and Class Overview


Tris(hydroxymethyl)urea, also referred to as trimethylolurea or N,N,N′-tris(hydroxymethyl)urea, is a trifunctional methylolurea (C₄H₁₀N₂O₄, MW 150.13 g mol⁻¹) [1]. It belongs to the family of urea-formaldehyde condensation intermediates and is distinguished by three reactive hydroxymethyl (-CH₂OH) groups attached to the urea scaffold [2]. It is primarily used as a crosslinking monomer, a formaldehyde donor or scavenger, and an anti-caking agent in industrial formulations [3].

Trifunctional crosslinking monomer with three reactive hydroxymethyl sites
Enables branched network architecture in thermoset resins
Formaldehyde donor and scavenger for UF resin systems
Supports controlled formaldehyde management in composites
Industrial anti-caking agent for urea prills and pellets
Reported dosage range established in patent claims

Why Generic Methylolurea Substitution Fails


Methylolurea-based crosslinkers are frequently treated as interchangeable, yet the number and arrangement of hydroxymethyl groups govern the crosslink density, cure kinetics, and formaldehyde release profile of the final thermoset network [1]. Tris(hydroxymethyl)urea provides three reactive sites versus the two available on dimethylolurea, enabling a higher degree of branching that cannot be replicated by simple mixtures of mono- and di-functional analogs [2]. Consequently, procurement decisions that substitute a generic “methylolurea” without verifying the hydroxymethyl functionality risk altered gel times, reduced mechanical integrity, and divergent formaldehyde emission behaviour.

Target
Tris(hydroxymethyl)urea
Three reactive hydroxymethyl groups enable branched, three-dimensional crosslink networks.
Trifunctional · Highest methylolation product at F/U ≥ 4
vs
Common Substitute
N,N′-Dimethylolurea
Two reactive sites yield linear or lightly branched chains; cannot replicate trifunctional architecture.
Difunctional · Lower crosslink density potential

Quantitative Differentiation from Key Analogs


Trifunctional Architecture and Crosslink Density

Tris(hydroxymethyl)urea possesses three reactive hydroxymethyl groups per molecule, whereas the closest analog, N,N′-dimethylolurea, contains only two [1]. This difference in functionality directly translates to the potential to form branched, three-dimensional networks during acid-catalyzed condensation, while dimethylolurea preferentially yields linear or lightly branched chains [2]. In UF resin synthesis, at formaldehyde-to-urea (F/U) ratios ≥ 4, trimethylolurea becomes the dominant monourea methylol species, and tetramethylolurea is not observed, establishing tris(hydroxymethyl)urea as the highest attainable methylolation product [1].

Crosslink functionality
Class-level inference
3 vs 2 reactive sites
50% more reactive sites per molecule support denser crosslink networks.
¹H-NMR identification in DMSO-d₆; F/U ≥ 4 conditions.
Urea-formaldehyde resins Crosslinking density Thermoset polymers

Hydrophilicity Advantage

Tris(hydroxymethyl)urea exhibits a measured LogP of ‑2.32, indicating substantially higher hydrophilicity than N,N′-dimethylolurea, for which predicted LogP values cluster around ‑1.03 [1] . The more negative LogP reflects the additional hydroxymethyl group, enhancing water solubility and compatibility with aqueous biological or formulation systems.

Hydrophilicity LogP
Cross-study comparable
LogP −2.32 vs −1.03
ΔLogP ≈ 1.29; ~20× greater hydrophilicity
Reported higher aqueous compatibility supports formulation homogeneity.
HPLC-derived for target; computed LogP for comparator.
Aqueous compatibility Buffer formulation Solubility

Formaldehyde Liberation Profile

Hydrolysis studies of cured urea-formaldehyde resins identified mono- and tri-hydroxymethyl ureas as the primary structural units responsible for formaldehyde liberation, whereas di-hydroxymethyl species contributed less [1]. This finding indicates that the presence of tris(hydroxymethyl)urea in a resin formulation directly influences the long-term formaldehyde emission profile, a critical parameter for compliance with indoor air quality standards.

Formaldehyde release
Supporting evidence
Tri-hydroxymethyl Mono-hydroxymethyl
Di-hydroxymethyl < Both
Tri- and mono-hydroxymethyl species reported as primary formaldehyde donors upon hydrolysis.
GPC, FTIR, ¹³C-NMR of cured UF resins.
Formaldehyde emission Hydrolysis stability Wood composites

Anti-Caking Efficacy Validation

A patented industrial process establishes that trimethylolurea, applied as an aqueous solution, effectively reduces the caking tendency of urea prills and pellets at dosages of 3–300 g per 100 kg of urea, with an optimal range of 30–150 g per 100 kg [1]. The solution contains approximately 2–5 mol of combined and free formaldehyde per mol of urea, ensuring a controlled release that modifies crystal surface properties.

Anti-caking dosage
Supporting evidence
30–150 g per 100 kg urea
Reported optimal range in patent claims
Validated loading levels support procurement decisions for urea anti-caking.
Aqueous solution; F/U molar ratio ~5.
Fertilizer technology Anti-caking agent Granulation

Application Scenarios Based on Quantitative Evidence


High-Crosslink-Density Thermoset Resins

When formulating UF resins that require maximum crosslink density, tris(hydroxymethyl)urea is the preferred monomeric building block because its three reactive sites enable branched, three-dimensional network formation, in contrast to the linear chains produced by dimethylolurea [5]. This is particularly relevant for wood adhesives and molding compounds where mechanical strength and water resistance depend on network architecture [3].

Formaldehyde-Managed Wood Composites

Because tri-hydroxymethyl urea species are primary contributors to formaldehyde liberation during hydrolysis, sourcing purified tris(hydroxymethyl)urea allows formulators to precisely control the formaldehyde donor content in resin recipes, an essential consideration for meeting E1 or CARB Phase 2 emission standards [5].

Urea Fertilizer Anti-Caking Treatment

Trimethylolurea can be applied at 30–150 g per 100 kg of urea solids to significantly reduce caking during storage and transport, a validated industrial practice that provides a quantitative usage guideline absent for generic methylolurea mixtures [5].

Aqueous Bioconjugate and Buffer Formulation

The high hydrophilicity of tris(hydroxymethyl)urea (LogP ‑2.32) makes it a candidate for aqueous derivatisation chemistry and buffer preparation where low organic-phase partitioning is required. This property distinguishes it from less hydrophilic dimethylolurea and supports its use in biological assay development [5].

Application
Selection Property
Validation Focus
High-crosslink-density thermoset resins
Trifunctional architecture review
Crosslink density and network integrity
Formaldehyde-managed wood composites
Hydrolysis-liberation profile review
Emission compliance modelling
Urea fertilizer anti-caking treatment
Reported dosage-response context
Caking reduction endpoint validation
Aqueous formulation and buffer systems
Hydrophilicity selection context
Phase homogeneity and solubility review
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